molecular formula C9H6N2O3 B1296827 5-Nitroisoquinolin-1(2H)-one CAS No. 82827-08-5

5-Nitroisoquinolin-1(2H)-one

Cat. No. B1296827
CAS RN: 82827-08-5
M. Wt: 190.16 g/mol
InChI Key: GMDPUTAUKHHDCI-UHFFFAOYSA-N
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Patent
US08097627B2

Procedure details

2.51 g (13.13 mmol) of 5-nitroisocoumarin is added in 100 ml of ethanol. Ammonia is pressure-forced in an autoclave. The product precipitates and is suctioned off. 1.98 g (79.7%) of the desired compound is isolated.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79.7%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:5]=1[CH:6]=[CH:7][O:8][C:9]2=O)([O-:3])=[O:2].[NH3:15]>C(O)C>[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:5]=1[CH:6]=[CH:7][NH:15][C:9]2=[O:8])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
2.51 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=COC(=O)C2=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product precipitates

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C=CNC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: PERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.